molecular formula C21H21N3O2S B2742285 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide CAS No. 450344-00-0

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide

Cat. No. B2742285
CAS RN: 450344-00-0
M. Wt: 379.48
InChI Key: LOPGCBLYHTUWMP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving aromatic amines with α,β-unsaturated acids, their esters, and nitriles .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR . These techniques provide useful information about the structure of the synthesized products .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of heterocyclic systems, for example, the pyrimidine skeleton that is commonly found in pharmaceuticals, fungicides, and herbicides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific functional groups present in the molecule. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Activities

Researchers have synthesized a series of substituted pyrazole derivatives showing good anti-inflammatory activities. For example, a study by Abdulla et al. (2014) developed substituted pyrazole derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, highlighting their pharmacological potential with less toxicity (Abdulla et al., 2014).

Anticonvulsant Activity

Koçyiğit-Kaymakçıoğlu et al. (2011) synthesized a series of 3,5-dimethylpyrazole derivatives evaluated for anticonvulsant activity. This study found that certain compounds significantly decreased seizure severity and mortality rate in preclinical models, indicating their potential for treating epilepsy (Koçyiğit-Kaymakçıoğlu et al., 2011).

Luminescent Supramolecular Liquid Crystals

Moyano et al. (2013) reported on the self-assembly of 4-aryl-1H-pyrazoles as a novel platform for luminescent supramolecular columnar liquid crystals. This work highlights the potential of pyrazole derivatives in the development of new materials for optical and electronic applications (Moyano et al., 2013).

Antimicrobial Screening

A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of thiazole derivatives, providing insights into their therapeutic potential against bacterial and fungal infections. This research underscores the importance of structural variations in enhancing antimicrobial efficacy (Desai et al., 2013).

Anti-Parasite Activity

Research by Restrepo et al. (2018) on novel iodotyramides against protozoan parasites demonstrated significant activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, suggesting these compounds as potential anti-parasitic agents (Restrepo et al., 2018).

Future Directions

The future directions in the research of similar compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It has been shown to have good binding interaction with targeted amino acids . The specific amino acids and their roles in the mechanism of action of this compound are subjects of ongoing research.

Mode of Action

The compound interacts with its targets through a process known as docking . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-5-4-6-19(14(13)2)24-20(17-11-27-12-18(17)23-24)22-21(25)15-7-9-16(26-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPGCBLYHTUWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide

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